molecular formula C7H12N2O B8177105 4-Methoxy-2-propyl-1H-imidazole

4-Methoxy-2-propyl-1H-imidazole

Cat. No.: B8177105
M. Wt: 140.18 g/mol
InChI Key: MKUIQNXQYSDAFT-UHFFFAOYSA-N
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Description

4-Methoxy-2-propyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-propyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxy-2-propylamine with glyoxal and ammonia or an ammonium salt. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to promote cyclization and formation of the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-propyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methoxy-2-propyl-1H-imidazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-propyl-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The imidazole ring can also participate in hydrogen bonding and π-π interactions, stabilizing the compound within the target site .

Comparison with Similar Compounds

    4-Methyl-2-propyl-1H-imidazole: Similar structure but with a methyl group instead of a methoxy group.

    4-Methoxy-2-ethyl-1H-imidazole: Similar structure but with an ethyl group instead of a propyl group.

    4-Methoxy-1H-imidazole: Lacks the propyl group, making it less hydrophobic.

Uniqueness: 4-Methoxy-2-propyl-1H-imidazole stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and propyl groups can enhance its solubility in organic solvents and its ability to interact with hydrophobic targets .

Properties

IUPAC Name

5-methoxy-2-propyl-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-4-6-8-5-7(9-6)10-2/h5H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUIQNXQYSDAFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(N1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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